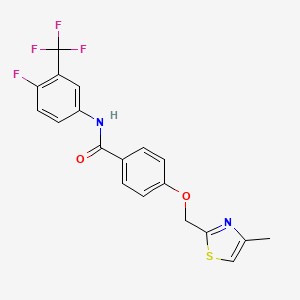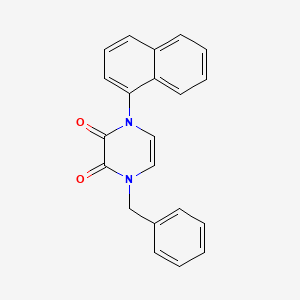![molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3](/img/structure/B2991318.png)
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is a compound that has been reported in various scientific studies . It has been used in the synthesis of a novel phenanthro[9,10-d]imidazole-zinc coordination complex (Zn (TPPI) 2), which exhibits suitable physical properties for a host material .
Molecular Structure Analysis
The molecular structure of “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is complex and involves various atomic interactions. The highest occupied molecular orbital (HOMO) energy level of this compound is -5.33 eV, which is favorable for hole injection from the transporting layer .Chemical Reactions Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is involved in various chemical reactions. For instance, it is used in the creation of a novel phenanthro[9,10-d]imidazole-zinc coordination complex .Physical And Chemical Properties Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” exhibits several notable physical and chemical properties. For instance, it has a good thermal stability with a decomposition temperature of 495 °C .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Phenanthroimidazole derivatives have been explored for their potential in organic electronics due to their promising electronic properties. They are considered for use in organic light-emitting devices (OLEDs) as non-doped emitters, offering high fluorescent quantum yields and good thermal and film-forming abilities .
Biological Applications
These compounds have also attracted attention for biological applications . For instance, they have been studied as c-myc G-quadruplex DNA stabilizers with potential antitumor activity . Their unique structural features may inhibit tumor cell growth.
Optical Materials
The strong fluorescence and optical characteristics of phenanthroimidazole derivatives make them suitable for use as optical materials . They can be used in the development of new fluorescent probes based on their backbone structure .
Host Materials for OLEDs
Specific phenanthroimidazole derivatives have been reported as novel host materials for OLEDs, exhibiting suitable physical properties such as favorable energy levels for hole injection from transporting layers .
Charge-Transport Materials
Some derivatives show mild intramolecular charge transfer characteristics, which are essential for applications in charge-transport materials within electronic devices .
Light-Emitting Electrochemical Cells (LECs)
There has been progress in using phenanthroimidazole derivatives in the active layer of LECs. Research has focused on their synthesis and physicochemical properties to enhance the performance of LECs .
Blue Emission in Non-Doped OLEDs
Derivatives designed with hybridized local and charge-transfer characteristics have achieved efficient blue emission in non-doped OLEDs, which is significant for display technology .
Molecular Packing and Thermal Stability
The intermolecular interactions between functional groups in these compounds can induce more condensed molecular packing, leading to improved thermal stability, which is highly important for application in OLEDs .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in various applications, such as in organic light-emitting diodes (oleds) .
Mode of Action
The compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This process results in a large Stoke’s shifted fluorescence emission from the phototautomer . The compound’s interaction with its environment through this ESIPT process is a key aspect of its mode of action.
Biochemical Pathways
The esipt process it undergoes can influence various biochemical reactions, particularly those involving proton transfer .
Pharmacokinetics
It’s worth noting that the polar nature of the imidazole ring in similar compounds can improve pharmacokinetic parameters and help overcome solubility problems of poorly soluble drug entities .
Result of Action
The result of the compound’s action is primarily observed in its photoluminescence properties. The ESIPT process leads to a significant red shift in the emission spectrum, which is unique to this class of compounds . This property has been exploited in the detection of certain substances, such as hydrogen fluoride found in G-series nerve agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride can trigger the ESIPT process, leading to a change in the compound’s emission properties . Additionally, the compound exhibits good thermal stability, which can favor its use in various applications .
Eigenschaften
IUPAC Name |
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDFIMVQJKIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
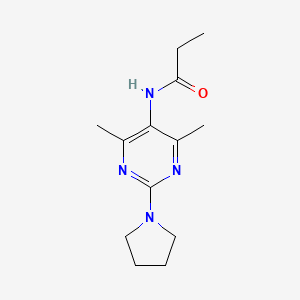
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)
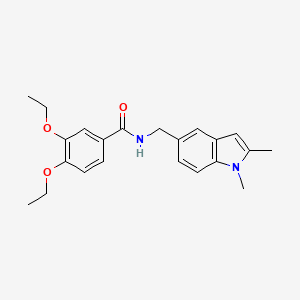
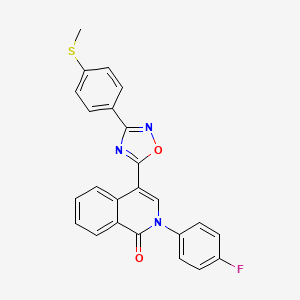
![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
